Introduction: A Versatile Building Block for Advanced Organic Electronics
Introduction: A Versatile Building Block for Advanced Organic Electronics
An In-Depth Technical Guide to 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene (CAS 214493-03-5)
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is a specialized organic semiconductor building block, or monomer, pivotal to the synthesis of high-performance conjugated polymers and small molecules. Its chemical structure is meticulously designed for utility in organic electronics. The bithiophene core provides a robust, electron-rich conjugated system essential for charge transport.[1] Critically, two bromine atoms are positioned at the 5 and 5' positions, serving as reactive sites for subsequent polymerization and cross-coupling reactions.[2] To ensure processability, two hexyl chains are attached at the 4 and 4' positions, which dramatically enhances the molecule's solubility in common organic solvents—a crucial factor for fabricating solution-processed electronic devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[2] The well-defined structure of this bithiophene derivative allows for precise control over the resulting polymer's conformation and morphology, which is a significant advantage over the random coupling of monothiophene units.[2]
Core Physicochemical Properties
The physical and chemical properties of this material are foundational to its application in materials science. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 214493-03-5 | [2][3][4][5] |
| Chemical Formula | C₂₀H₂₈Br₂S₂ | [2][3][6] |
| Molecular Weight | 492.37 g/mol | [2][3][6] |
| Appearance | Yellow liquid | [2] |
| Purity | >95% (GC), >98% (¹H NMR) | [2][3][5] |
| Boiling Point | >468.8 ± 40.0 °C at 760 mmHg | [2] |
| Flash Point | 237 °C | [3] |
| Density | 1.34 g/cm³ | [4] |
| Solubility | Excellent solubility in many organic solvents. | [2] |
| Storage | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon). | [7] |
The Chemistry of Synthesis and Functionalization
The primary utility of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene lies in its role as a monomer for constructing larger π-conjugated systems. The causality behind its molecular design is twofold:
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Reactivity for Polymerization: The carbon-bromine bonds at the 5 and 5' positions are the key functional groups. These sites are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This allows chemists to controllably link these bithiophene units with other aromatic building blocks (comonomers) to create well-defined alternating copolymers with tailored electronic properties.
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Solubility for Processability: The hexyl (C₆H₁₃) side chains are not just passive appendages. In the field of conjugated polymers, poor solubility is a major impediment to device fabrication. The long, flexible alkyl chains disrupt intermolecular packing in the solid state, preventing aggregation and precipitation in solution. This ensures the final polymer can be dissolved and deposited as a thin film using techniques like spin-coating or ink-jet printing, which is essential for manufacturing large-area electronic devices.
The diagram below illustrates the conceptual workflow where this monomer is used to synthesize a donor-acceptor (D-A) copolymer, a common strategy for tuning the electronic band gap of materials for solar cell applications.
Caption: Conceptual workflow for copolymer synthesis.
Electronic Properties and Their Significance
The performance of an organic semiconductor is dictated by its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these levels, the HOMO-LUMO gap (Egap), determines the material's optical absorption properties.[8]
Expert Insight: The addition of the two electron-donating hexyl groups at the 4,4' positions is expected to raise the HOMO energy level due to a positive inductive effect (+I). This would, in turn, reduce the overall HOMO-LUMO gap of the molecule compared to its unsubstituted parent. This tuning is a fundamental strategy in materials design; a smaller gap allows the material to absorb lower-energy photons, shifting its absorption spectrum towards the visible range, which is critical for applications in photovoltaics.[10]
Applications in High-Performance Organic Electronic Devices
This bithiophene derivative is a key intermediate for materials used in a range of electronic applications.[2]
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Organic Field-Effect Transistors (OFETs): Polymers synthesized from this monomer can act as the p-type (hole-transporting) semiconductor in the active channel of a transistor. The ordered structure facilitated by the bithiophene unit promotes efficient charge carrier mobility.
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Organic Photovoltaics (OPVs): In OPVs, materials derived from this monomer typically serve as the electron donor component in the bulk heterojunction (BHJ) active layer, paired with an electron acceptor material. Its ability to be chemically tuned allows for the optimization of energy level alignment with the acceptor, which is crucial for efficient exciton dissociation and charge generation.[2]
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Organic Light-Emitting Diodes (OLEDs): It serves as an intermediate for creating various conjugated materials that can be used in the emissive or charge-transport layers of OLEDs.[1][11]
The following diagram illustrates the logical relationship from the monomer to a functional OFET device.
Caption: From monomer synthesis to a final OFET device.
Protocol: Quality Verification via ¹H NMR Spectroscopy
Trustworthiness in research begins with verifying the integrity of starting materials. The purity of 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene is commonly confirmed by ¹H NMR.[2] The following is a self-validating protocol for this purpose.
Objective: To confirm the chemical structure and estimate the purity of the title compound.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene sample.
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Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is chosen for its ability to dissolve the nonpolar compound and for its characteristic residual solvent peak at ~7.26 ppm, which can be used for spectral calibration.
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Instrument Setup:
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Place the NMR tube in the spectrometer.
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Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.
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Data Acquisition:
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Acquire a standard proton (¹H) spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
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-
Spectral Analysis:
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Chemical Shift (δ): Look for the characteristic signals. The aromatic proton on the thiophene ring should appear as a singlet in the aromatic region (typically ~7.0-7.5 ppm). The aliphatic protons of the hexyl chains will appear in the upfield region (~0.8-2.8 ppm), with distinct multiplets for the CH₂ groups and a triplet for the terminal CH₃ group.
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Integration: Integrate the area under each peak. The ratio of the integral of the aromatic proton to the total integrals of the 28 protons of the two hexyl chains should be consistent with the molecular structure (i.e., a 2H:28H ratio, simplified).
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Purity Assessment: Look for any unexpected peaks. Small peaks may indicate residual solvent from synthesis (e.g., THF, toluene) or other organic impurities. The absence of significant impurity peaks confirms high purity (>98%).
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References
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5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | C20H28Br2S2 | CID 11953640 - PubChem. [Link]
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5,5'-Dibromo-2,2'-bithiophene, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
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55-Dibromo-44-Dihexyl-22-Bithiophene 95.0%(GC) - Pure Synth. [Link]
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Dibromo-2,2′-bithiophene molecule - ScienceDirect. [Link]
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Regular Article - Physical Chemistry Research. [Link]
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4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide - MDPI. [Link]
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Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design | Request PDF - ResearchGate. [Link]
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The molecular orbital energy levels from HOMO-5 to LUMO+5 and HOMO-LUMO energy gaps of all the studied Cu(I)-based dyes. - ResearchGate. [Link]
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Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study - PMC. [Link]
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